molecular formula C8H4ClNO2 B1586679 4-Isocyanatobenzoyl chloride CAS No. 3729-21-3

4-Isocyanatobenzoyl chloride

Cat. No.: B1586679
CAS No.: 3729-21-3
M. Wt: 181.57 g/mol
InChI Key: JZXYEMZTQVSTJC-UHFFFAOYSA-N
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Preparation Methods

4-Isocyanatobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with phosgene. The reaction proceeds as follows:

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

4-Isocyanatobenzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and polyurethanes.

Scientific Research Applications

4-Isocyanatobenzoyl chloride has several scientific research applications:

Comparison with Similar Compounds

4-Isocyanatobenzoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the position of the isocyanate group, which influences its chemical behavior and applications.

Properties

IUPAC Name

4-isocyanatobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYEMZTQVSTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369849
Record name 4-Isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3729-21-3
Record name 4-Isocyanatobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isocyanatobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Isocyanatobenzoyl chloride utilized in the synthesis of complex molecules?

A1: this compound serves as a vital building block in synthesizing complex molecules, particularly in polyurethane chemistry.

    Q2: What are the challenges in working with this compound, and how are they addressed?

    A2: While highly useful, working with this compound presents some challenges:

      • Controlled Reaction Conditions: Researchers often use protecting groups (like silyl protection) and carefully selected reaction conditions to manage reactivity and direct the synthesis toward desired products. []

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